7-フルオロ-3,4-ジヒドロ-1H-キノキサリン-2-オン

概要

説明

2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- is a heterocyclic compound that belongs to the quinoxalinone family. This compound is characterized by the presence of a quinoxalinone core with a fluorine atom at the 7th position and a partially saturated 3,4-dihydro moiety. Quinoxalinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antiviral properties.

Medicine: Explored for its potential as an anticancer agent and as a modulator of biological pathways.

Industry: Utilized in the development of novel materials with specific electronic and optical properties.

作用機序

Target of Action

The compound 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one is a broad-spectrum herbicide . It is also known as flumioxazin . The primary target of this compound is the enzyme protoporphyrinogen oxidase (PPO), which plays a crucial role in the synthesis of chlorophyll .

Mode of Action

Flumioxazin acts by inhibiting the activity of PPO . This inhibition disrupts the synthesis of chlorophyll, which is essential for photosynthesis in plants . As a result, the plant cannot produce the energy it needs to grow and survive, leading to its death .

Biochemical Pathways

The inhibition of PPO by flumioxazin affects the heme and chlorophyll biosynthesis pathways . The disruption of these pathways leads to the accumulation of protoporphyrin IX, a photosensitizer . When exposed to light, this compound produces reactive oxygen species that cause lipid peroxidation, leading to irreversible damage to the cell membrane .

Pharmacokinetics

Flumioxazin has a low aqueous solubility and is relatively volatile . Based on its chemical properties, the risk of leaching to groundwater is low . It has a low mammalian toxicity but a high risk of bioconcentration .

Result of Action

The action of flumioxazin results in the wilting, necrosis, and chlorosis of plants within 24 hours of application . It controls annual and biennial broadleaf weeds and grasses . The product has residual activity lasting up to 100 days depending on conditions .

Action Environment

The activity of flumioxazin is light and oxygen-dependent . Treatment of soil with flumioxazin will cause susceptible emerging plants to turn necrotic and die shortly after exposure to sunlight . It is highly toxic to algae and aquatic plants, moderately toxic to earthworms, honeybees, fish, and aquatic invertebrates . Flumioxazin presents less risk to birds .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- typically involves the cyclization of 4-fluoro-2-nitroaniline with ethyl bromoacetate, followed by reduction of the nitro group to form the cyclized product . The reaction conditions often include the use of a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

化学反応の分析

Types of Reactions

2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction of the carbonyl group can yield dihydroquinoxaline derivatives.

Substitution: The fluorine atom at the 7th position can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoxaline derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxalinone derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

7-Fluoro-3,4-dihydroquinolin-2(1H)-one: Similar structure but with a quinolinone core.

4-Ethyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Contains a benzothiadiazine core with similar fluorine substitution.

Uniqueness

2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- is unique due to its specific quinoxalinone core structure and the presence of a fluorine atom at the 7th position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- (CAS No. 66367-11-1) is a heterocyclic compound belonging to the quinoxalinone family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a fluorine atom at the 7th position and a partially saturated 3,4-dihydro moiety enhances its pharmacological potential.

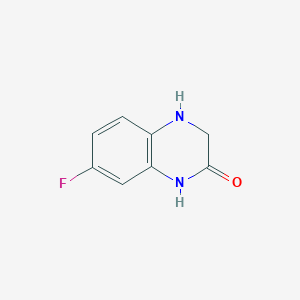

The chemical structure of 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- can be represented as follows:

This compound is characterized by:

- A quinoxalinone core.

- A fluorine substituent at position 7.

- Dihydro modifications at positions 3 and 4.

Antimicrobial Activity

Research indicates that quinoxalinones exhibit significant antimicrobial properties. Specifically, 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- has been identified as a potential agent against drug-resistant strains of bacteria, particularly Pseudomonas aeruginosa. Its mechanism involves inhibition of bacterial topoisomerase type II, which is crucial for DNA replication and repair in bacteria .

Anti-inflammatory Activity

In vitro studies have demonstrated that derivatives of quinoxalinones can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a key role in inflammation. For instance, compounds similar to 2(1H)-Quinoxalinone have shown moderate inhibition efficiencies against COX-2 in various assays . The structure–activity relationship (SAR) analysis suggests that the presence of specific substituents can significantly enhance anti-inflammatory activity.

Anticancer Properties

Quinoxaline derivatives have been explored for their anticancer effects through various mechanisms:

- Inhibition of tubulin polymerization.

- Targeting topoisomerase II-DNA interactions.

- Interference with multiple receptor tyrosine kinases (RTKs) such as EGFR and VEGFR .

Case studies have shown that certain quinoxalinone derivatives exhibit cytotoxicity against colorectal cancer cell lines (e.g., HCT-116 and LoVo cells). The most active compounds were identified based on their structural features that promote binding to target proteins involved in cancer progression .

Table: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial topoisomerase II | |

| Anti-inflammatory | COX-2 inhibition | |

| Anticancer | Inhibition of tubulin polymerization and RTKs |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that 2(1H)-Quinoxalinone derivatives significantly reduced the viability of Pseudomonas aeruginosa in vitro. The compound's effectiveness was attributed to its ability to disrupt bacterial DNA processes .

- Anti-inflammatory Effects : In a carrageenan-induced edema model, quinoxaline derivatives showed promising results in reducing inflammation markers, indicating their potential as anti-inflammatory agents .

- Cytotoxicity Against Cancer : Another investigation revealed that certain quinoxaline derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

特性

IUPAC Name |

7-fluoro-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVHWJQPKMVYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66367-11-1 | |

| Record name | 7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。